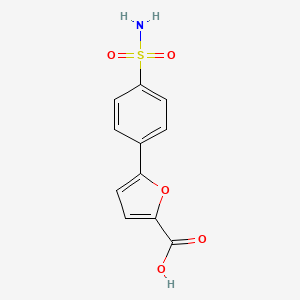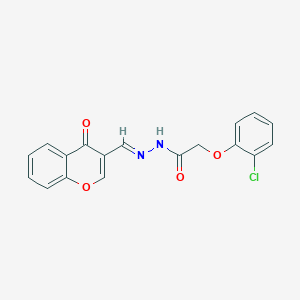
2,2'-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a cyanoisothiazole core linked to thiadiazole rings through sulfanediyl bridges, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) typically involves multiple steps, starting with the preparation of the cyanoisothiazole coreThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield .
化学反応の分析
Types of Reactions
2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with modified functional groups .
科学的研究の応用
2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability
作用機序
The mechanism of action of 2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- 2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide)
- 2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)
Uniqueness
The uniqueness of 2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) lies in its specific structural features, such as the phenyl groups attached to the thiadiazole rings. These structural elements may confer distinct chemical and biological properties compared to similar compounds .
特性
CAS番号 |
477313-49-8 |
|---|---|
分子式 |
C24H16N8O2S5 |
分子量 |
608.8 g/mol |
IUPAC名 |
2-[[4-cyano-3-[2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C24H16N8O2S5/c25-11-16-21(35-12-17(33)26-23-30-28-19(37-23)14-7-3-1-4-8-14)32-39-22(16)36-13-18(34)27-24-31-29-20(38-24)15-9-5-2-6-10-15/h1-10H,12-13H2,(H,26,30,33)(H,27,31,34) |
InChIキー |
OSNOUVMTJQIPPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=C(C(=NS3)SCC(=O)NC4=NN=C(S4)C5=CC=CC=C5)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one](/img/structure/B12051013.png)







![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)

![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)

![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)
![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12051088.png)
